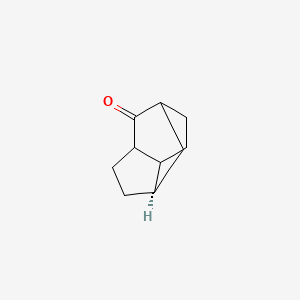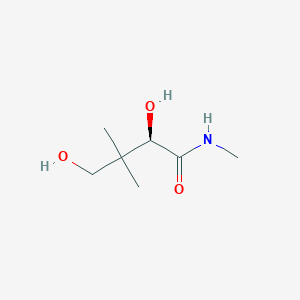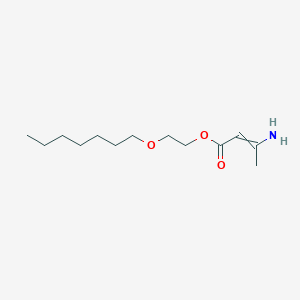![molecular formula C19H25N3O B14395477 N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea CAS No. 88465-63-8](/img/structure/B14395477.png)
N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzylamine with methyl iodide to form benzyl(methyl)amine.
Coupling with 4-Acetylphenyl Isocyanate: The benzyl(methyl)amine is then reacted with 4-acetylphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
類似化合物との比較
Similar Compounds
- N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylcarbamate
- N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylthiourea
Uniqueness
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
88465-63-8 |
|---|---|
分子式 |
C19H25N3O |
分子量 |
311.4 g/mol |
IUPAC名 |
3-[4-[1-[benzyl(methyl)amino]ethyl]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C19H25N3O/c1-15(22(4)14-16-8-6-5-7-9-16)17-10-12-18(13-11-17)20-19(23)21(2)3/h5-13,15H,14H2,1-4H3,(H,20,23) |
InChIキー |
YKWYICGNWPLKPW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)NC(=O)N(C)C)N(C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)
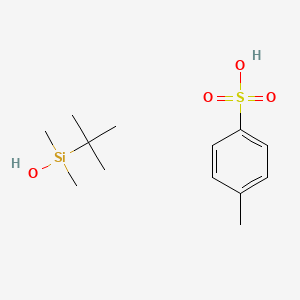

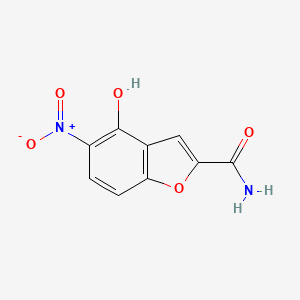
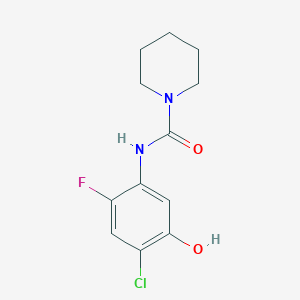

![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
